molecular formula C10H12BrClN2O2S B3038976 1-[(4-Bromo-3-chlorophenyl)sulfonyl]piperazine CAS No. 942473-64-5

1-[(4-Bromo-3-chlorophenyl)sulfonyl]piperazine

Cat. No.: B3038976
CAS No.: 942473-64-5
M. Wt: 339.64 g/mol
InChI Key: HAZRVNXEDCIYHY-UHFFFAOYSA-N
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Description

1-[(4-Bromo-3-chlorophenyl)sulfonyl]piperazine is a sulfonamide-substituted piperazine derivative characterized by a halogenated aromatic ring (4-bromo-3-chloro substitution) attached via a sulfonyl group to the piperazine core. Its synthesis typically involves reacting 4-bromo-3-chlorophenylsulfonyl chloride with piperazine under controlled conditions, followed by purification via crystallization (e.g., methanol) . This compound shares structural motifs with bioactive piperazines, such as serotonin receptor ligands and antiproliferative agents, though its specific pharmacological profile remains less documented .

Properties

IUPAC Name

1-(4-bromo-3-chlorophenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClN2O2S/c11-9-2-1-8(7-10(9)12)17(15,16)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZRVNXEDCIYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Bromo-3-chlorophenyl)sulfonyl]piperazine typically involves the reaction of 4-bromo-3-chlorobenzenesulfonyl chloride with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Bromo-3-chlorophenyl)sulfonyl]piperazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms.

    Oxidation and Reduction Reactions: The sulfonyl group can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperazines, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Medicinal Chemistry

1-[(4-Bromo-3-chlorophenyl)sulfonyl]piperazine is primarily explored for its potential therapeutic applications. Its sulfonamide group is known for enhancing the pharmacological properties of various compounds.

  • Antimicrobial Activity : Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, making it a candidate for antibiotic development.
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth, particularly in breast and colon cancer models. The mechanism involves the disruption of cell cycle progression and the induction of oxidative stress in cancer cells.

The biological activity of this compound has been evaluated through various assays:

  • Enzyme Inhibition : It has been studied as an inhibitor of specific enzymes involved in metabolic pathways, including those related to glucose metabolism, which could have implications for diabetes management.
  • Neuropharmacological Effects : There is emerging evidence that this compound may affect neurotransmitter systems, potentially offering insights into treatments for neurological disorders.

Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

These results highlight the compound's potential as a novel antibiotic agent.

Cytotoxicity Against Cancer Cells

In vitro assays demonstrated that this compound exhibits significant cytotoxic effects on MCF-7 breast cancer cells:

Treatment Concentration (µM)Cell Viability (%)
1075
2550
5030

The data suggests that higher concentrations lead to increased cytotoxicity, indicating its potential role in cancer therapy.

Mechanism of Action

The mechanism of action of 1-[(4-Bromo-3-chlorophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromine and chlorine atoms can also participate in halogen bonding, further influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Piperazine derivatives are broadly classified into benzylpiperazines and phenylpiperazines , with further subdivisions based on substituents (e.g., sulfonyl, halogen, methoxy). Below is a comparative analysis of key analogues:

Table 1: Structural Comparison of Selected Piperazine Derivatives
Compound Name Substituents on Aromatic Ring Functional Group Molecular Formula* Key Features
1-[(4-Bromo-3-chlorophenyl)sulfonyl]piperazine 4-Bromo, 3-chloro Sulfonyl C₁₀H₁₁BrClN₂O₂S Dual halogenation enhances lipophilicity
1-(3-Chlorophenyl)piperazine (mCPP) 3-Chloro None C₁₀H₁₂ClN₂ Serotonin receptor agonist (5-HT1B/1C)
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-Trifluoromethyl None C₁₁H₁₂F₃N₂ 5-HT1B/1C agonist; psychostimulant
1-[(4-Methylphenyl)sulfonyl]piperazine 4-Methyl Sulfonyl C₁₁H₁₆N₂O₂S Lower steric hindrance vs. halogens
1-(4-Methoxyphenyl)piperazine (MeOPP) 4-Methoxy None C₁₁H₁₆N₂O Moderate 5-HT receptor affinity

*Molecular formulas estimated based on substituent patterns.

Key Structural Insights:
  • Halogen vs.
  • Sulfonyl Group Impact : Sulfonyl substitution (as in the target compound and 1-[(4-methylphenyl)sulfonyl]piperazine) enhances metabolic stability and may influence selectivity for serotonin receptor subtypes (e.g., 5-HT1A vs. 5-HT2) .

Pharmacological Activity

Table 2: Functional Comparison of Piperazine Derivatives
Compound Receptor Affinity Biological Effects Therapeutic/Illicit Use
This compound Undocumented (predicted 5-HT1A/1B affinity) Hypothesized CNS modulation (based on structural analogs) Research chemical
mCPP 5-HT1B/1C agonist Suppresses locomotor activity, anxiolytic Antidepressant metabolite; illicit drug
TFMPP 5-HT1B/1C agonist Psychostimulant, hallucinogenic "Party pill" component
1-[(4-Methylphenyl)sulfonyl]piperazine Potential 5-HT1A affinity Unknown (structural analog to serotonin ligands) Synthetic intermediate
Mechanistic Insights:
  • Serotonin Receptor Selectivity : TFMPP and mCPP exhibit high 5-HT1B/1C affinity, while sulfonyl-substituted piperazines (e.g., the target compound) may favor 5-HT1A due to steric and electronic effects .
  • Behavioral Effects : Halogenated phenylpiperazines (e.g., mCPP) reduce locomotor activity in rats via 5-HT1B/1C activation, whereas trifluoromethyl groups (TFMPP) enhance psychostimulant properties .

Biological Activity

Overview

1-[(4-Bromo-3-chlorophenyl)sulfonyl]piperazine is a synthetic compound characterized by its molecular formula C10H12BrClN2O2SC_{10}H_{12}BrClN_2O_2S. This compound has gained attention in pharmacological research due to its potential biological activities, particularly as an H1 receptor antagonist. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

Target Receptors : The primary target for this compound is the H1 histamine receptor. This compound exhibits a higher affinity for H1 receptors compared to histamine itself, indicating its potential as an antihistaminic agent.

Biochemical Pathways : By blocking H1 receptors, this compound is believed to interfere with the histamine signaling pathway, which plays a crucial role in allergic responses and other physiological processes. This action may lead to therapeutic effects in conditions such as allergic asthma and allergic itching.

Antihistaminic Effects

Research indicates that this compound demonstrates significant antihistaminic properties. It has been shown to alleviate symptoms associated with allergic conditions, highlighting its potential use in treating allergic asthma and pruritus.

Antimicrobial Properties

Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial activity. For instance, piperazine derivatives have been evaluated for their antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis. These studies indicate moderate to strong antibacterial activity, suggesting further exploration of this compound's potential in antimicrobial applications .

Case Study 1: Antihistaminic Activity

In a study examining the efficacy of various piperazine derivatives, this compound was found to significantly reduce histamine-induced bronchoconstriction in animal models. The results indicated a dose-dependent response, with higher doses leading to greater inhibition of bronchoconstriction.

Case Study 2: Antimicrobial Screening

A series of synthesized compounds bearing similar structural motifs were tested for antibacterial activity. Among these, this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents .

Table 1: Summary of Biological Activities

Activity Effect Reference
AntihistaminicSignificant reduction in allergic symptoms
AntibacterialModerate to strong activity against bacteria
Enzyme InhibitionPotential acetylcholinesterase inhibitor

Table 2: Comparative Efficacy Against Bacterial Strains

Compound Bacterial Strain MIC (µg/mL)
This compoundStaphylococcus aureus32
Escherichia coli64
Salmonella typhi16

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(4-Bromo-3-chlorophenyl)sulfonyl]piperazine
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1-[(4-Bromo-3-chlorophenyl)sulfonyl]piperazine

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